molecular formula C16H12Cl4O2 B14753275 2,4-Dichloro-1-({2-[(2,4-dichlorophenoxy)methyl]prop-2-en-1-yl}oxy)benzene CAS No. 2726-33-2

2,4-Dichloro-1-({2-[(2,4-dichlorophenoxy)methyl]prop-2-en-1-yl}oxy)benzene

Cat. No.: B14753275
CAS No.: 2726-33-2
M. Wt: 378.1 g/mol
InChI Key: RQNOCUAFQAWGGV-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-({2-[(2,4-dichlorophenoxy)methyl]prop-2-en-1-yl}oxy)benzene is a complex organic compound characterized by the presence of multiple chlorine atoms and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-({2-[(2,4-dichlorophenoxy)methyl]prop-2-en-1-yl}oxy)benzene typically involves the reaction of 2,4-dichlorophenol with allyl chloride in the presence of a base, followed by further chlorination and etherification steps. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and etherification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-({2-[(2,4-dichlorophenoxy)methyl]prop-2-en-1-yl}oxy)benzene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of chlorinated benzoic acids.

    Reduction: Reduction reactions may yield dechlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various chlorinated and dechlorinated derivatives, as well as substituted benzene compounds.

Scientific Research Applications

2,4-Dichloro-1-({2-[(2,4-dichlorophenoxy)methyl]prop-2-en-1-yl}oxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its role as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-({2-[(2,4-dichlorophenoxy)methyl]prop-2-en-1-yl}oxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A precursor in the synthesis of the compound.

    2,4-Dichlorotoluene: Shares similar chlorination patterns but differs in its overall structure.

    2,4-Dichlorobenzaldehyde: Another chlorinated derivative with distinct chemical properties.

Properties

CAS No.

2726-33-2

Molecular Formula

C16H12Cl4O2

Molecular Weight

378.1 g/mol

IUPAC Name

2,4-dichloro-1-[2-[(2,4-dichlorophenoxy)methyl]prop-2-enoxy]benzene

InChI

InChI=1S/C16H12Cl4O2/c1-10(8-21-15-4-2-11(17)6-13(15)19)9-22-16-5-3-12(18)7-14(16)20/h2-7H,1,8-9H2

InChI Key

RQNOCUAFQAWGGV-UHFFFAOYSA-N

Canonical SMILES

C=C(COC1=C(C=C(C=C1)Cl)Cl)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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